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Compound of Interest

Tert-butyl 2,2-dimethyl-5-
Compound Name: o
oxopiperidine-1-carboxylate

Cat. No.: B2437001

An In-Depth Technical Guide to the Molecular Weight Determination of Tert-butyl 2,2-
dimethyl-5-oxopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the methodologies employed to
determine and verify the molecular weight of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-
carboxylate. Tailored for researchers, scientists, and professionals in drug development, this
document delves into the theoretical underpinnings and practical applications of key analytical
techniques.

Introduction

Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a key intermediate in synthetic
organic chemistry, possesses the molecular formula C12H21:NOs.[1] The accurate determination
of its molecular weight is a critical parameter for compound verification, purity assessment, and
stoichiometric calculations in subsequent synthetic steps. This guide will explore the primary
analytical techniques for this purpose: Mass Spectrometry and Elemental Analysis,
supplemented by spectroscopic methods (NMR and FTIR) for structural confirmation.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for selecting and
optimizing analytical methods.
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Property Value Source
Molecular Formula C12H21NO3 ChemScene[1]
Molecular Weight 227.30 g/mol ChemScene[1]
Monoisotopic Mass 227.15215 Da PubChemLite[2]
CAS Number 1894533-96-0 ChemScene[1]

Mass Spectrometry: The Definitive Mass
Measurement

Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a
compound by measuring the mass-to-charge ratio (m/z) of its ions. For N-Boc protected
compounds like tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, "soft" ionization
techniques such as Electrospray lonization (ESI) are preferred to minimize fragmentation and
preserve the molecular ion.

Causality in Method Selection

The choice of ESI in positive ion mode (ESI+) is deliberate. The presence of a nitrogen atom in
the piperidine ring and oxygen atoms in the carbonyl and carbamate groups allows for facile
protonation, leading to the formation of the protonated molecule [M+H]*. This adduct is often
the most abundant ion in the spectrum, providing a direct measurement of the monoisotopic

mass.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of tert-butyl 2,2-dimethyl-5-
oxopiperidine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

o Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or
acetonitrile) at a concentration of 1 mg/mL.

o Perform a serial dilution to a final concentration of 1-10 pg/mL for analysis.
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. Liquid Chromatography (LC) Conditions:
Column: A C18 reversed-phase column is suitable for this compound.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up
to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B),
7-7.1 min (95-5% B), 7.1-9 min (5% B).[3]

Flow Rate: 0.2-0.5 mL/min.
Injection Volume: 1-5 pL.
. Mass Spectrometry (MS) Conditions:
lonization Source: Electrospray lonization (ESI) in positive ion mode (ESI+).[3]

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-
500).

Capillary Voltage: 3-4 kV.
Drying Gas Temperature: 300-350 °C.

Drying Gas Flow: 8-12 L/min.

Data Interpretation: Expected Results

The primary ion expected in the mass spectrum is the protonated molecule, [M+H]*, at an m/z
of approximately 228.1594. Other common adducts that may be observed include the sodium
adduct [M+Na]* (m/z ~250.1414) and the potassium adduct [M+K]* (m/z ~266.1153).[2] High-
resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement,
allowing for the confirmation of the elemental composition.
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The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic
fragmentation. A common fragmentation pathway involves the loss of isobutylene (56 Da) or
the entire Boc group (100 Da). Therefore, fragment ions at m/z ~172.1025 ([M+H-CaHs]*) and
m/z ~128.0970 ([M+H-CsHsO2]*) may also be observed, further confirming the structure of the
compound.

Mass Spectrometry Workflow

Sample Preparation LC Separation Electrospray lonization Mass Analysis Data Interpretation
(1 mg/mL stock in MeOH) (C18 column) (Positive Mode) (Full Scan) ([M+H]+ at m/z 228.16)

Click to download full resolution via product page

Caption: Mass Spectrometry workflow for molecular weight determination.

Elemental Analysis: Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (C, H, N, O) in a
compound. This data is used to determine the empirical formula, which can then be compared
with the molecular formula derived from mass spectrometry to provide orthogonal confirmation
of the compound's identity.

Causality in Method Selection

Combustion analysis is the standard method for determining the percentage of carbon,
hydrogen, and nitrogen in organic compounds.[4] In this process, a sample is combusted in an
excess of oxygen, and the resulting gases (COz, H20, and N2) are quantified. The percentage
of oxygen is typically determined by difference.

Experimental Protocol: Combustion Analysis

o Sample Preparation: A small, accurately weighed amount of the pure, dry compound
(typically 1-3 mg) is placed in a tin or silver capsule.

o Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a
stream of oxygen.
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o Gas Separation and Detection: The combustion products are passed through a series of
columns to separate them, and they are then detected by a thermal conductivity detector.

o Calculation: The instrument software calculates the percentage of each element based on
the detector response and the initial sample weight.

Data Interpretation: From Percent Composition to
Molecular Formula

Given the molecular formula C12H21NOs, the theoretical elemental composition is:

Carbon (C): (12 * 12.011) / 227.30 * 100% = 63.39%

Hydrogen (H): (21 * 1.008) / 227.30 * 100% = 9.31%

Nitrogen (N): (1 * 14.007) / 227.30 * 100% = 6.16%

Oxygen (O): (3 * 15.999) / 227.30 * 100% = 21.13%

The experimentally determined percentages should be in close agreement with these
theoretical values (typically within £0.4%).
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Elemental Analysis Workflow

Experimental % Composition
(C,H, N, O)

Calculate Moles of Each Element

Determine Simplest Whole Number Ratio

Empirical Formula

Molecular Formula
(using MS data)
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Caption: Elemental Analysis workflow for formula validation.

Spectroscopic Confirmation: Validating the
Structure

While not direct measures of molecular weight, Nuclear Magnetic Resonance (NMR) and
Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the molecular
structure, thereby providing confidence in the molecular formula and, by extension, the
molecular weight.

'H and **C NMR Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, the following
characteristic signals would be expected:

e 1H NMR: A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent
protons of the tert-butyl group of the Boc protector. Signals for the methyl groups at the 2-
position and the methylene protons of the piperidine ring would also be present in their
respective regions.

e 13C NMR: A quaternary carbon signal around 80 ppm and methyl carbon signals around 28
ppm for the Boc group. The carbonyl carbon of the ketone would appear downfield (around
208 ppm), and the carbamate carbonyl would be observed around 154 ppm.[5]

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The
spectrum of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate would be characterized

by:

e A strong absorption band around 1700-1725 cm~1 corresponding to the C=0 stretching of
the ketone.

e Another strong absorption band around 1680-1700 cm~* due to the C=0 stretching of the
carbamate (Boc group).[5][6]

e C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm~1 region.

Conclusion

The determination of the molecular weight of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-
carboxylate is a multi-faceted process that relies on the synergistic application of modern
analytical techniques. High-resolution mass spectrometry provides the most accurate and
direct measurement of the molecular mass, while elemental analysis offers orthogonal
confirmation of the elemental composition. Complementary spectroscopic techniques such as
NMR and FTIR are crucial for verifying the molecular structure, ensuring the integrity of the
compound under investigation. The protocols and principles outlined in this guide provide a
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robust framework for the accurate and reliable characterization of this and similar synthetic
intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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